1H-indole-3,4-dicarbonitrile
Description
1H-Indole-3,4-dicarbonitrile is a heterocyclic compound featuring an indole core substituted with two cyano (-CN) groups at positions 3 and 2. The indole scaffold, a fused bicyclic structure comprising a benzene ring and a pyrrole ring, imparts unique electronic and steric properties. Dicarbonitrile functionalization enhances its reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and materials science. Its applications span drug discovery (e.g., kinase inhibitors) and optoelectronics due to its electron-withdrawing cyano groups and planar aromatic system .
Properties
Molecular Formula |
C10H5N3 |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
1H-indole-3,4-dicarbonitrile |
InChI |
InChI=1S/C10H5N3/c11-4-7-2-1-3-9-10(7)8(5-12)6-13-9/h1-3,6,13H |
InChI Key |
XNGITTFJJOJTIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=C2C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indole-3,4-dicarbonitrile can be synthesized through various methods. One common approach involves the reaction of 1H-indole-3-carbaldehyde with a suitable nitrile source under specific conditions. For instance, the reaction of 1H-indole-3-carbaldehyde with malononitrile in the presence of a base such as piperidine can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-3,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or alkylating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of indole oxides.
Reduction: Formation of 1H-indole-3,4-diamine.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
1H-Indole-3,4-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-indole-3,4-dicarbonitrile involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors, leading to its biological effects. The nitrile groups play a crucial role in its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Pyrrole-Based Dicarbonitriles
Example: 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile
- Structural Differences : Replaces the indole’s benzene ring with a simpler pyrrole, reducing aromatic conjugation and steric bulk.
- Synthesis : Produced via chloride-catalyzed degradation of tetrachlorothiadiazine or via multi-step routes starting from 1H-pyrrole-3,4-dicarbonitrile .
- Applications : Primarily used in dye synthesis (e.g., ylidene derivatives for color photography) rather than pharmaceuticals. The lack of a fused aromatic system limits its bioactivity compared to indole derivatives .
Key Data :
Quinoline-Based Dicarbonitriles
Examples: Epiminomethanoquinoline-3,4-dicarbonitrile, Pyrazolo[3,4-b]quinoline-3-carbonitriles
- Structural Differences: Quinoline cores (benzene fused with pyridine) replace indole’s pyrrole, altering electron distribution.
- Synthesis : Pfitzinger reaction using isatin derivatives or multi-step cyclization .
- Applications : Neuroactive agents (e.g., structural analogs of Ropinirole and Pergolide for neurodegenerative diseases). The pyridine nitrogen enhances hydrogen bonding, improving target specificity compared to indole derivatives .
Key Data :
Chromene and Spiro Derivatives
Examples: 2-Amino-4-aryl-4H-chromene-3-carbonitriles, Spiro[indoline-3,2-pyrrolidine]-carbonitriles
- Structural Differences : Chromenes incorporate an oxygen atom in a fused benzene-pyran system, while spiro compounds introduce conformational rigidity.
- Synthesis : One-pot reactions under phase-transfer catalysis (PTC) for chromenes ; spiro systems require stereoselective cycloadditions .
- Applications : Chromenes exhibit antioxidant and anticancer properties; spiro derivatives are explored for enzyme inhibition (e.g., acetylcholinesterase) due to their 3D complexity .
Key Data :
Pyrazole-Based Dicarbonitriles
Example: 5-Amino-2-methyl-pyrazole-3,4-dicarbonitrile
- Structural Differences : Pyrazole’s five-membered ring with two adjacent nitrogens increases polarity and hydrogen-bonding capacity.
- Synthesis : Pfitzinger synthesis or condensation reactions .
- Applications: Precursors for pyrazoloquinolines with antimalarial and antimicrobial activity. The amino group enhances reactivity in nucleophilic substitutions compared to indole derivatives .
Research Trends and Gaps (2025 Update)
Recent studies emphasize tailoring indole-3,4-dicarbonitrile’s electronic properties via substituent modulation for OLEDs and covalent kinase inhibitors. However, comparative pharmacokinetic data with quinoline or spiro analogs remain scarce. Future work should address scalability of indole derivatives and their in vivo toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
